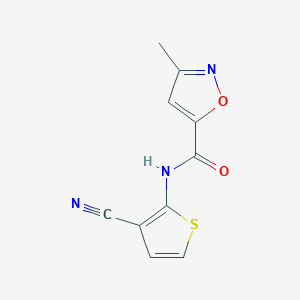

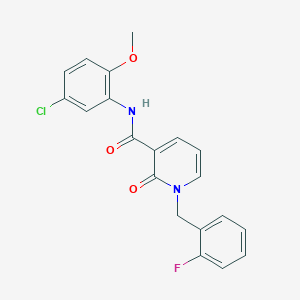

![molecular formula C22H26N2O2S2 B2723911 2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 873010-36-7](/img/structure/B2723911.png)

2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a heterocyclic compound that includes a five-member ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a benzenesulfonamide group and several methyl groups attached to the benzene ring .Wissenschaftliche Forschungsanwendungen

Anticancer and Antiviral Properties

A study by Küçükgüzel et al. (2013) synthesized novel derivatives similar in structure to the specified chemical, investigating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed promising results, including anti-inflammatory and analgesic activities, and modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications in cancer and viral infections (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Research by Gul et al. (2016) focused on new benzenesulfonamide derivatives for their potential as carbonic anhydrase inhibitors, crucial for developing anticancer strategies. Some derivatives exhibited strong inhibition against human cytosolic isoforms hCA I and II, which are relevant in tumor physiology and thus represent a significant area of cancer research (Gul et al., 2016).

Photosensitizers in Photodynamic Therapy

Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields. These features are critical for Type II photosensitizers used in photodynamic therapy, a method for treating cancer, highlighting the compound's potential in developing new cancer therapies (Pişkin et al., 2020).

Modulation of Plant Growth

Oh et al. (2017) explored small molecules with ethylene-like biological activity, identifying compounds that induce a triple response in Arabidopsis, a model organism in plant biology. This research indicates the utility of sulfonamide derivatives in studying plant growth and development, offering a path to agricultural applications (Oh et al., 2017).

Antimicrobial and UV Protection

Mohamed et al. (2020) synthesized thiazole azodyes containing sulfonamide moieties, applied to cotton fabrics for UV protection and antimicrobial properties. This study demonstrates the compound's potential application in materials science, specifically in enhancing fabric properties for health and environmental protection (Mohamed et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S2/c1-14-7-6-8-19(13-14)22-24-18(5)20(27-22)9-10-23-28(25,26)21-16(3)11-15(2)12-17(21)4/h6-8,11-13,23H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCALTYQSTVLOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

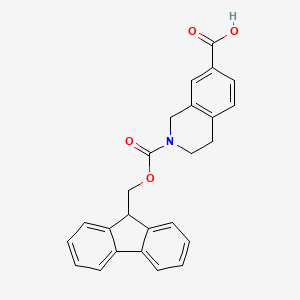

![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)

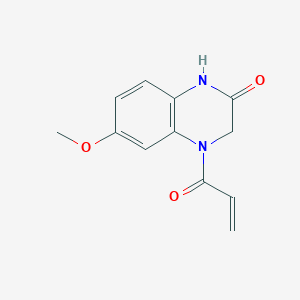

![3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2723833.png)

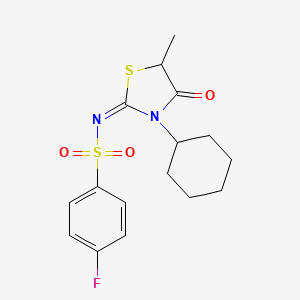

![(R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester](/img/structure/B2723834.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methylbenzoate](/img/structure/B2723835.png)

![3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723837.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2723839.png)

![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)